molecular formula C16H17BrN4O4 B2928612 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303970-66-3

8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2928612
CAS No.: 303970-66-3
M. Wt: 409.24
InChI Key: HLZOPJRTGZHNFC-UHFFFAOYSA-N
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Description

8-Bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a brominated xanthine derivative characterized by a hydroxypropyl chain substituted with an o-tolyloxy group at the 7-position and a methyl group at the 3-position. Its structural complexity and functional groups make it a candidate for diverse biological applications, including kinase inhibition and antidiabetic drug development . This article compares its properties, synthesis, and biological relevance with structurally related purine-dione derivatives.

Properties

IUPAC Name

8-bromo-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O4/c1-9-5-3-4-6-11(9)25-8-10(22)7-21-12-13(18-15(21)17)20(2)16(24)19-14(12)23/h3-6,10,22H,7-8H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZOPJRTGZHNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2Br)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of glycidyl aryl ethers. These ethers are then refluxed with 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of catalytic amounts of triethylamine (Et3N), tributylamine (Bu3N), or N,N-dimethylbenzylamine. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. High-quality chemicals and precise reaction conditions are maintained to ensure the efficacy and safety of the final product. The compound is then purified and characterized to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of pharmaceutical intermediates and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s key structural features are its 8-bromo substitution, 3-methyl group , and 7-(2-hydroxy-3-(o-tolyloxy)propyl) side chain. Below is a comparison with analogues differing in substituents:

Compound Name Substituents (7-position) Molecular Formula Molecular Weight Key References
Target Compound 2-Hydroxy-3-(o-tolyloxy)propyl C₁₇H₁₈BrN₄O₅ 437.25 g/mol
8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-purine-dione (M3) 3-(4-Chlorophenoxy)-2-hydroxypropyl C₁₆H₁₅BrClN₄O₅ 457.67 g/mol
8-Bromo-7-(3-chloro-2-hydroxypropyl)-1,3-dimethyl-purine-dione 3-Chloro-2-hydroxypropyl (+1-methyl) C₁₀H₁₂BrClN₄O₃ 351.59 g/mol
8-Bromo-7-(3-chlorobenzyl)-3-methyl-purine-dione 3-Chlorobenzyl C₁₃H₁₀BrClN₄O₂ 369.60 g/mol
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-purine-dione (Linagliptin intermediate) But-2-ynyl C₁₀H₉BrN₄O₂ 297.11 g/mol

Key Observations :

  • Substituent Effects: The o-tolyloxy group in the target compound introduces steric hindrance and lipophilicity compared to smaller groups like butynyl (linagliptin intermediate) or chlorobenzyl . 1,3-Dimethyl analogues (e.g., ) exhibit reduced polarity due to the additional methyl group, altering solubility and metabolic stability .
  • Molecular Weight :
    • The target compound’s higher molecular weight (437.25 g/mol) compared to simpler derivatives (e.g., 297.11 g/mol for the linagliptin intermediate) may impact bioavailability and membrane permeability .

Physical and Spectral Properties

  • NMR Data :
    • The o-tolyloxy protons in the target compound would resonate as multiplets in aromatic regions (δ 6.5–7.5 ppm), distinct from the singlet methyl groups (δ 3.2–3.5 ppm) .

Biological Activity

8-Bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a bromine atom and a hydroxy-tolyloxy propyl group, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H21BrN4O4
  • Molecular Weight : 419.46 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Research has indicated that purine derivatives, including 8-bromo compounds, exhibit significant antitumor activities. For instance, studies have shown that brominated purines can inhibit the proliferation of various cancer cell lines. In particular, derivatives with bromine substituents have been associated with enhanced cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) .

Case Study :
A study evaluated the cytotoxic effects of several brominated purines on MDA-MB-231 cells. The results demonstrated that the presence of bromine in the structure significantly increased cell death rates compared to non-brominated analogs. The study concluded that these compounds could be further explored for their potential as anticancer agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research on related pyrazole derivatives has shown that they can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests that 8-bromo derivatives could also possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The biological activity of 8-bromo-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine can be attributed to its structural components. The presence of the bromine atom and the hydroxy-tolyloxy group are critical for enhancing its interaction with biological targets.

Structural Feature Impact on Activity
Bromine SubstituentIncreases cytotoxicity in cancer cells
Hydroxy GroupPotentially enhances solubility and bioavailability
Tolyloxy Propyl GroupMay improve selectivity towards specific targets

While specific mechanisms for this compound are still under investigation, it is hypothesized that it may act through multiple pathways:

  • Inhibition of Kinases : Similar purine derivatives have been shown to inhibit key kinases involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response : By affecting cytokine production, these compounds may modulate immune responses.

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